2-Bromo-4-(cyclohexylmethyl)phenol
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Overview
Description
2-Bromo-4-(cyclohexylmethyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a cyclohexylmethyl group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method helps in maintaining a steady state and improving the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and reduced phenolic compounds.
Scientific Research Applications
2-Bromo-4-(cyclohexylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects by disrupting cellular processes or interacting with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-4-ethylphenol
- 2-Bromo-4-(tert-butyl)phenol
Uniqueness
2-Bromo-4-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
QJTHHTYWERQLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
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